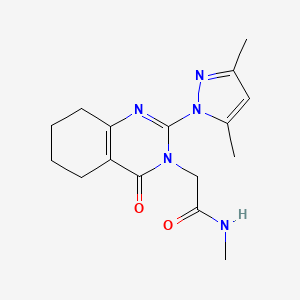
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazole and quinazolinone. Pyrazoles are a class of organic compounds with the formula C3N2H4. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Quinazolinones are a class of organic compounds containing a quinazoline moiety substituted by one oxo group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a quinazolinone ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the quinazolinone ring is a fused ring system with a benzene ring and a 2-oxo-1,3-diazine ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Quinazolinones can also undergo a variety of reactions, including reactions at the carbonyl group and the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the pyrazole and quinazolinone rings. In general, pyrazoles are relatively stable compounds that are resistant to oxidation and reduction . Quinazolinones are also relatively stable, but they can undergo hydrolysis under acidic or basic conditions .科学的研究の応用
Antitumor and Antifungal Activities
Research on quinazolinone derivatives, which share structural similarities with the specified compound, has demonstrated potential antitumor and antifungal activities. These compounds have been synthesized incorporating various biologically active moieties, and some showed high to moderate activity towards cells and significant activity against Aspergillus ochraceus, a fungal species, suggesting potential for development as antitumor and antifungal agents (El-Bayouki et al., 2011).
Antimicrobial Properties
Pyrazole derivatives containing quinoline and other heterocyclic systems have been investigated for their antimicrobial properties. Studies have synthesized novel compounds demonstrating significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against pathogens like Aspergillus niger, highlighting their potential as antimicrobial agents (Raju et al., 2016).
Anticancer Activity
Novel oxazole derivatives with structural features similar to the compound of interest have shown strong inhibitory activities against cancer cell lines, such as human prostate and epidermoid carcinoma cancer cells. These findings underscore the potential of such compounds in cancer therapy (Liu et al., 2009).
Synthesis of Anti-cancer Drugs
The compound serves as a key intermediate in the synthesis of anti-cancer drugs, particularly those inhibiting thymidylate synthase. This role highlights its significance in the development of new therapeutic agents (Sheng-li, 2004).
Development of Broad Spectrum Antitumor Agents
Research on 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the specified compound, has led to the identification of analogues with broad-spectrum antitumor activity. These compounds have shown to be more potent than the positive control 5-FU, indicating their potential as effective antitumor agents (Al-Suwaidan et al., 2016).
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use. For example, if it is intended to be used as a drug, further studies could be conducted to optimize its structure for better efficacy and safety . If it is intended to be used as a pesticide, further studies could be conducted to assess its environmental impact and develop methods for its safe use .
特性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-8-11(2)21(19-10)16-18-13-7-5-4-6-12(13)15(23)20(16)9-14(22)17-3/h8H,4-7,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEVTYBGIMEPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

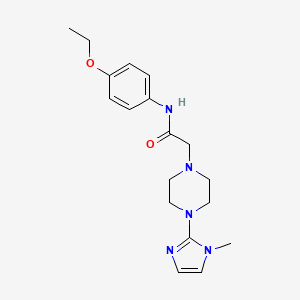
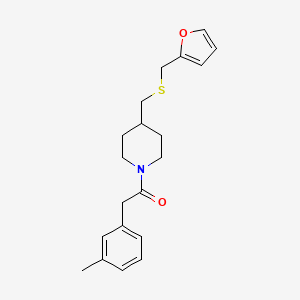
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2777815.png)
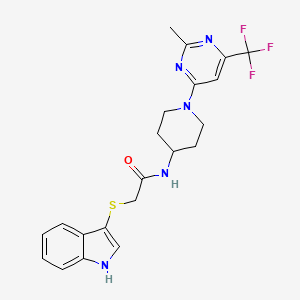
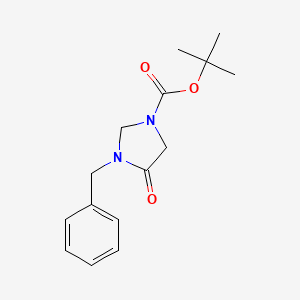
![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)
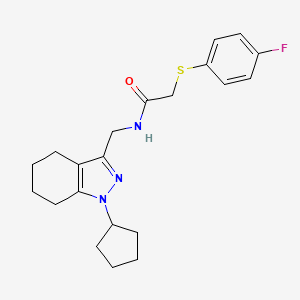

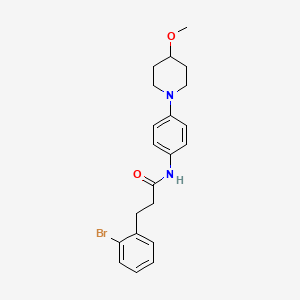
![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)
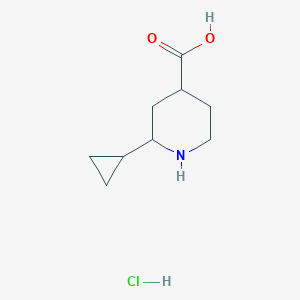
![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)
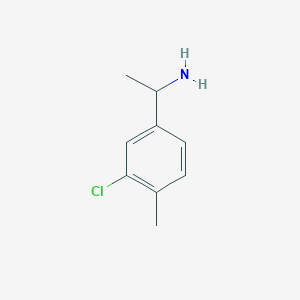
![3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B2777836.png)